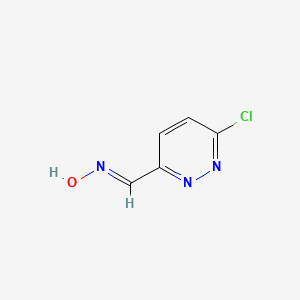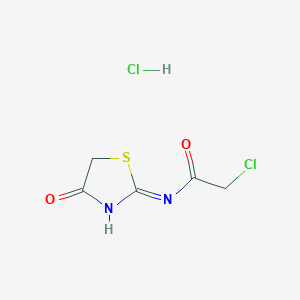
2-(4-氧代-1,4-二氢喹啉-1-基)乙酰胺
描述
“2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide” is a chemical compound with the CAS Number: 1170060-49-7 . It has a molecular weight of 202.21 and its IUPAC name is 2-(4-oxo-1(4H)-quinolinyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2/c12-11(15)7-13-6-5-10(14)8-3-1-2-4-9(8)13/h1-6H,7H2,(H2,12,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature .科学研究应用
Antiproliferative Agents
The quinolone derivatives, such as 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide , have shown potential as antiproliferative agents. They are particularly effective against certain cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells . These compounds can induce cell cycle arrest at the G2/M phase, which is a critical control point where cells ensure they are ready to enter the mitotic phase. The arrest is supported by the activation of various caspases and the modulation of proteins like Cytochrome C, BAX, and Bcl-2, which are involved in apoptotic pathways .
Apoptosis Induction
The same class of compounds has been studied for their ability to induce apoptosis, a programmed cell death crucial for eliminating cancer cells . Annexin V-FITC staining, a common method to detect apoptotic cells, has indicated significant pro-apoptotic activity. This makes 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide a promising candidate for the development of new anticancer drugs that can trigger apoptosis in tumor cells .
Antifungal Applications
Synthesized derivatives of quinolone, including 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide , have been evaluated for their antifungal properties. Some of these compounds have shown prominent activity against fungal strains, which could lead to the development of new antifungal medications . This is particularly important as resistance to existing antifungal agents is a growing concern.
Green Chemistry Synthesis
The synthesis of quinolone derivatives can be achieved through eco-friendly methods. Using water as a solvent and avoiding harmful solvents is a significant achievement in green chemistry, making the production of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide more environmentally sustainable . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing.
Spectroscopic and Thermal Analyses
The compound has been characterized using various spectroscopic and thermal analysis techniques. These analyses provide a comprehensive understanding of its reaction profile and help in determining the purity and stability of the compound. Such information is crucial for the development of pharmaceuticals and other applications where the compound’s behavior under different conditions is a concern .
Drug Development
Quinolone derivatives are common in drug development due to their unique structure and pharmacological activities2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide could play a role in the improvement of anti-cancer drug resistance, offering new avenues for treatment strategies .
Biological Activity Profiling
The biological activity of quinolone derivatives is diverse, ranging from antibacterial to anticancer properties. Research into 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide could expand our understanding of its pharmacological profile and lead to the discovery of new therapeutic uses .
Chemical Synthesis and Medicinal Chemistry
The compound serves as an interesting precursor in chemical synthesis, particularly in medicinal chemistry. Its ability to form stable bonds and its reactivity make it a valuable building block for creating more complex molecules with potential therapeutic benefits .
安全和危害
属性
IUPAC Name |
2-(4-oxoquinolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)7-13-6-5-10(14)8-3-1-2-4-9(8)13/h1-6H,7H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNOEMMGTSMBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CN2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetamide | |
CAS RN |
1170060-49-7 | |
| Record name | 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)
![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)


![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)
![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)
![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)
![2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)
![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)
